molecular formula C7H8BClN2O2 B577627 1H-Indazole-5-boronic acid hydrochloride CAS No. 1257738-46-7

1H-Indazole-5-boronic acid hydrochloride

Cat. No.: B577627
CAS No.: 1257738-46-7
M. Wt: 198.413
InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N
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Description

1H-Indazole-5-boronic acid hydrochloride is a boronic acid derivative with the empirical formula C7H8BClN2O2 and a molecular weight of 198.41 g/mol This compound is part of the indazole family, which is known for its significant biological and chemical properties

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit various enzymes and receptors, such as tpl2 kinase , mTOR , and human farnesyl pyrophosphate synthase . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid .

Biochemical Pathways

For example, they have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, which are involved in the MAPK signaling pathway . They have also been used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors, affecting the PI3K/Akt/mTOR pathway .

Action Environment

The action, efficacy, and stability of 1H-Indazole-5-boronic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures might affect its stability.

Preparation Methods

The synthesis of 1H-Indazole-5-boronic acid hydrochloride typically involves several steps. One common method includes the reaction of indazole with boronic acid under specific conditions. The process often requires the use of catalysts and controlled environments to ensure the correct formation of the boronic acid derivative . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

1H-Indazole-5-boronic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-5-boronic acid hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

1H-Indazole-5-boronic acid hydrochloride can be compared with other boronic acid derivatives and indazole compounds:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1H-indazol-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQZKIAQNCGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674175
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257738-46-7
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257738-46-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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